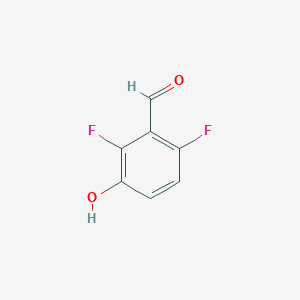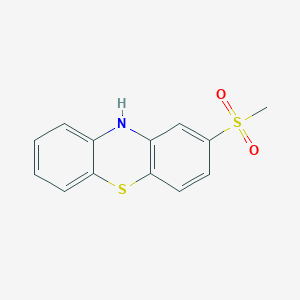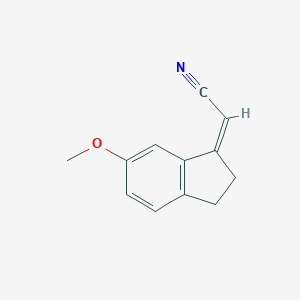
6-Decyl-2-ethoxy-3-methoxy-5-methyl-1,4-benzoquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Decyl-2-ethoxy-3-methoxy-5-methyl-1,4-benzoquinone (DMQ) is a natural compound that is found in many plants and has been extensively studied for its potential therapeutic properties. It is a member of the benzoquinone family of compounds and has been shown to possess a wide range of biological activities. In
Mecanismo De Acción
6-Decyl-2-ethoxy-3-methoxy-5-methyl-1,4-benzoquinone exerts its biological effects through a variety of mechanisms. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. 6-Decyl-2-ethoxy-3-methoxy-5-methyl-1,4-benzoquinone has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 6-Decyl-2-ethoxy-3-methoxy-5-methyl-1,4-benzoquinone has been shown to activate the immune system and reduce oxidative stress.
Biochemical and Physiological Effects:
6-Decyl-2-ethoxy-3-methoxy-5-methyl-1,4-benzoquinone has been found to possess a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, protect against oxidative damage, and enhance the immune system. 6-Decyl-2-ethoxy-3-methoxy-5-methyl-1,4-benzoquinone has also been found to inhibit the growth of cancer cells and induce apoptosis in these cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-Decyl-2-ethoxy-3-methoxy-5-methyl-1,4-benzoquinone has several advantages for lab experiments. It is a natural compound that is readily available and relatively inexpensive. 6-Decyl-2-ethoxy-3-methoxy-5-methyl-1,4-benzoquinone has also been extensively studied, and its biological effects are well-documented. However, there are some limitations to using 6-Decyl-2-ethoxy-3-methoxy-5-methyl-1,4-benzoquinone in lab experiments. It can be difficult to obtain pure 6-Decyl-2-ethoxy-3-methoxy-5-methyl-1,4-benzoquinone, and its solubility in water is limited.
Direcciones Futuras
There are several future directions for research on 6-Decyl-2-ethoxy-3-methoxy-5-methyl-1,4-benzoquinone. One area of interest is the potential use of 6-Decyl-2-ethoxy-3-methoxy-5-methyl-1,4-benzoquinone in cancer therapy. 6-Decyl-2-ethoxy-3-methoxy-5-methyl-1,4-benzoquinone has been shown to inhibit the growth of various cancer cells, and further research is needed to determine its potential as a cancer treatment. Another area of interest is the use of 6-Decyl-2-ethoxy-3-methoxy-5-methyl-1,4-benzoquinone as an antioxidant and anti-inflammatory agent. 6-Decyl-2-ethoxy-3-methoxy-5-methyl-1,4-benzoquinone has been found to possess these properties, and further research is needed to determine its potential use in treating various diseases.
In conclusion, 6-Decyl-2-ethoxy-3-methoxy-5-methyl-1,4-benzoquinone is a natural compound that has been extensively studied for its potential therapeutic properties. It possesses antioxidant, anti-inflammatory, and anti-cancer activities and has been found to enhance the immune system and protect against oxidative damage. 6-Decyl-2-ethoxy-3-methoxy-5-methyl-1,4-benzoquinone has several advantages for lab experiments, but there are also limitations to its use. Future research on 6-Decyl-2-ethoxy-3-methoxy-5-methyl-1,4-benzoquinone will likely focus on its potential use in cancer therapy and as an antioxidant and anti-inflammatory agent.
Métodos De Síntesis
6-Decyl-2-ethoxy-3-methoxy-5-methyl-1,4-benzoquinone can be synthesized using a variety of methods, including the oxidation of 2,3-dimethoxy-5-methyl-1,4-benzoquinone with potassium permanganate or the reaction of 2,3-dimethoxy-5-methyl-1,4-benzoquinone with decyl magnesium bromide. However, the most commonly used method involves the oxidation of 2,3,5-trimethylhydroquinone with potassium permanganate in the presence of decyl alcohol.
Aplicaciones Científicas De Investigación
6-Decyl-2-ethoxy-3-methoxy-5-methyl-1,4-benzoquinone has been extensively studied for its potential therapeutic properties. It has been shown to possess antioxidant, anti-inflammatory, and anti-cancer activities. 6-Decyl-2-ethoxy-3-methoxy-5-methyl-1,4-benzoquinone has been found to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. It has also been shown to enhance the immune system and protect against oxidative damage.
Propiedades
Número CAS |
154187-41-4 |
|---|---|
Nombre del producto |
6-Decyl-2-ethoxy-3-methoxy-5-methyl-1,4-benzoquinone |
Fórmula molecular |
C20H32O4 |
Peso molecular |
336.5 g/mol |
Nombre IUPAC |
2-decyl-6-ethoxy-5-methoxy-3-methylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C20H32O4/c1-5-7-8-9-10-11-12-13-14-16-15(3)17(21)19(23-4)20(18(16)22)24-6-2/h5-14H2,1-4H3 |
Clave InChI |
XWKBKSXXOMDUQN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC1=C(C(=O)C(=C(C1=O)OCC)OC)C |
SMILES canónico |
CCCCCCCCCCC1=C(C(=O)C(=C(C1=O)OCC)OC)C |
Otros números CAS |
154187-41-4 |
Sinónimos |
2-EtO-DMMQ 6-decyl-2-ethoxy-3-methoxy-5-methyl-1,4-benzoquinone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



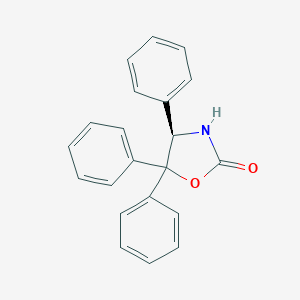
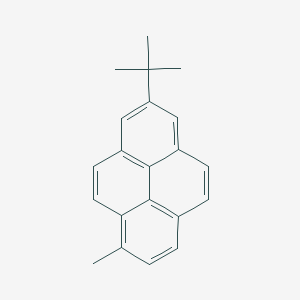
![6,7-Diiodo-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B130967.png)
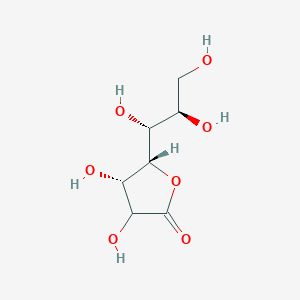
![(E)-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-ylidene)ethyl]propanamide](/img/structure/B130985.png)
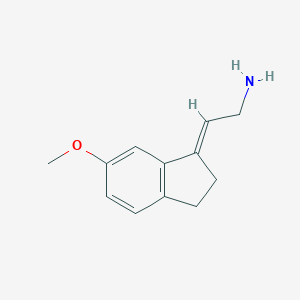
![acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-4-fluorophenoxy]ethoxy]-5-fluoroanilino]acetate](/img/structure/B130989.png)
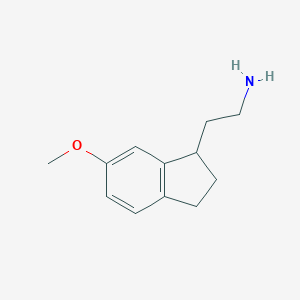
![[(3,4-Dichlorophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B130993.png)

